Cas no 1374829-43-2 (2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide)

2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide is a nitro-substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the nitro group and pyrazole ring, suggest reactivity suitable for further functionalization or as an intermediate in synthesis. The compound’s sterically hindered amide moiety may contribute to stability, while the nitro group enhances electrophilic properties, making it useful in nucleophilic substitution reactions. Its well-defined molecular structure allows for precise modifications, supporting its role in developing biologically active compounds. This product is of interest in medicinal chemistry for its potential as a scaffold in drug discovery or as a precursor for specialized chemical synthesis.
2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide structure
1374829-43-2 structure
Product Name:2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide
CAS No:1374829-43-2
MF:C8H12N4O3
MW:212.205881118774
MDL:MFCD23161798
CID:2112949
PubChem ID:69093467
Update Time:2025-05-21

2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
    • WJDDVKQDZUPKRU-UHFFFAOYSA-N
    • 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide
    • MFCD23161798
    • 2-Methyl-2-(3-methyl-4-nitro-1-pyrazolyl)propanamide
    • DA-25942
    • ZEC82943
    • PB40463
    • SY127824
    • AS-70225
    • SCHEMBL4561198
    • W13585
    • 1374829-43-2
    • CS-0037212
    • 2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanamide
    • AKOS037646677
    • MDL: MFCD23161798
    • Inchi: 1S/C8H12N4O3/c1-5-6(12(14)15)4-11(10-5)8(2,3)7(9)13/h4H,1-3H3,(H2,9,13)
    • InChI Key: WJDDVKQDZUPKRU-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)N1C=C(C(C)=N1)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 212.09094026g/mol
  • Monoisotopic Mass: 212.09094026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 107
  • XLogP3: 0.1

2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide Pricemore >>

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2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1374829-43-2)2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide
Order Number:A1056393
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:44
Price ($):760.0
Email:sales@amadischem.com

Additional information on 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide

Professional Introduction to Compound with CAS No. 1374829-43-2 and Product Name: 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide

The compound with the CAS number 1374829-43-2 and the product name 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound features a pyrazole core, which is a well-known scaffold in drug discovery, particularly for its role in developing bioactive molecules.

The pyrazole ring in 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide is a key pharmacophore that contributes to its biological activity. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of a nitro group at the 4-position of the pyrazole ring enhances the compound's reactivity and interaction with biological targets, making it a promising candidate for further investigation.

Recent research has highlighted the importance of nitro-substituted pyrazoles in developing novel therapeutic agents. The nitro group can be reduced to an amine under specific conditions, which can alter the pharmacological profile of the compound. This redox-active property makes 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide an intriguing subject for studying redox-regulated signaling pathways in cells. Such pathways are crucial in various diseases, including neurodegenerative disorders and cancer.

The methyl substituents on both the pyrazole ring and the propanamide moiety contribute to the overall steric and electronic properties of the molecule. These substituents can influence the compound's solubility, permeability, and binding affinity to biological targets. The propanamide group, in particular, is often found in bioactive molecules due to its ability to form hydrogen bonds, which is essential for stable interactions with proteins.

In vitro studies have demonstrated that 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide exhibits promising activity against several disease models. For instance, preliminary data suggest that this compound may have inhibitory effects on enzymes involved in cancer cell proliferation. Additionally, its interaction with mitochondrial respiration has been explored, indicating potential applications in managing metabolic disorders.

The synthesis of this compound involves multi-step organic reactions, showcasing the expertise required in pharmaceutical chemistry. The introduction of the nitro group into the pyrazole ring requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and metal-catalyzed cross-coupling reactions, have been employed to achieve this goal.

One of the most exciting aspects of 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide is its potential for structure-based drug design. By leveraging computational methods such as molecular docking and quantum mechanical calculations, researchers can predict how this compound interacts with biological targets at the atomic level. These insights can guide the optimization process, leading to more potent and selective drug candidates.

The development of novel therapeutic agents is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide serves as an excellent example of how structural modifications can lead to significant improvements in drug efficacy and safety. As research continues to uncover new applications for this compound, it is likely to play a crucial role in future pharmaceutical developments.

Future studies should focus on understanding the mechanism of action of 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide at a deeper level. This includes investigating how it affects cellular signaling pathways and interacts with other biomolecules. Additionally, preclinical studies are necessary to assess its safety profile and pharmacokinetic properties before moving into human trials.

In conclusion, 1374829-43-2 and 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-ylopropanamide represent a significant advancement in pharmaceutical chemistry. Their unique structural features and potential biological activities make them valuable tools for drug discovery and development. As research progresses, these compounds are expected to contribute significantly to our understanding of disease mechanisms and provide new avenues for therapeutic intervention.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1374829-43-2)2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanamide
A1056393
Purity:99%
Quantity:1g
Price ($):760.0
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